molecular formula C20H25F6N3S B573085 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea CAS No. 1244061-69-5

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea

Cat. No.: B573085
CAS No.: 1244061-69-5
M. Wt: 453.491
InChI Key: JPNIOHVSKNMMJH-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₀H₂₅F₆N₃S
Molecular Weight: 453.49 g/mol
CAS RN: 1244061-69-5 (from )
This compound features a thiourea core with two distinct substituents:

  • A 3,5-bis(trifluoromethyl)phenyl group, contributing electron-withdrawing properties and lipophilicity.
  • Purity: ≥98% () Applications: Primarily used as a chiral organocatalyst in asymmetric synthesis, leveraging its thiourea moiety for substrate activation via hydrogen bonding .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-piperidin-1-ylcyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNIOHVSKNMMJH-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2CCCC[C@@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with (1S,2S)-2-(1-piperidinyl)cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, particularly in hydrogen-bonding catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrogen bonding interactions play a crucial role.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea involves its ability to form strong hydrogen bonds with various substrates. This interaction stabilizes transition states and intermediates in chemical reactions, enhancing the efficiency and selectivity of the catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups capable of hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include modifications to the cyclohexyl amine substituent, aromatic groups, and thiourea connectivity. Below is a detailed analysis:

Substitution at the Cyclohexyl Amine Group

Analog 1 : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea
  • Molecular Formula : C₂₅H₃₇F₆N₃S
  • Molecular Weight : 525.6 g/mol ()
  • Key Difference: Replaces piperidinyl with dipentylamino, introducing flexible aliphatic chains.
  • Impact: Increased lipophilicity (logP ~6.5 vs. ~5.2 for piperidinyl analog) due to alkyl chains.
  • Price : €102.00/50 mg ().
Analog 2 : N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
  • Molecular Formula : C₁₇H₂₁F₆N₃S
  • Molecular Weight : 413.42 g/mol ()
  • Key Difference: Substitutes piperidinyl with dimethylamino, a smaller substituent.
  • Reduced chiral recognition capability compared to piperidinyl .
  • Status : Discontinued commercially ().

Bis-Thiourea Derivatives

Analog 3 : N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
  • Molecular Formula : C₂₄H₂₀F₁₂N₄S₂
  • Molecular Weight : 656.55 g/mol ()
  • Key Difference : Dimeric structure with two thiourea groups on a cyclohexane backbone.
  • Impact: Enhanced enantioselectivity in bifunctional catalysis (e.g., cooperative activation of nucleophiles and electrophiles). Higher molecular weight may limit solubility in non-polar solvents .
Analog 4 : N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea]
  • Molecular Formula : C₃₈H₂₂F₁₂N₄S₂
  • Molecular Weight : 826.7 g/mol ()
  • Key Difference : Binaphthyl backbone introduces axial chirality and extended π-system.
  • Impact :
    • Superior stereoselectivity in asymmetric catalysis (e.g., Michael additions).
    • High cost ($1,267.52/1g) due to complex synthesis .

Aromatic and Heterocyclic Modifications

Analog 5 : TIAN-1 Derivatives ()
  • Examples :
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea
    • Molecular Weight : 420.37–487.50 g/mol
  • Key Difference : Incorporates hydroxy-indenyl or isoindolinyl groups.
  • Impact :
    • Hydroxy groups enable additional hydrogen bonding, improving substrate binding.
    • Isoindolinyl substituents enhance rigidity but reduce solubility .
Analog 6 : Sulfinamide Derivatives ()
  • Example : (S)-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide
  • Molecular Weight : 473.48 g/mol
  • Key Difference : Replaces thiourea with sulfinamide-urea hybrid .
  • Impact: Dual activation modes (hydrogen bonding + Lewis basicity). Limited commercial availability due to niche applications .

Comparative Data Table

Compound Name Substituent on Cyclohexyl Molecular Weight (g/mol) Purity (%) Enantiomeric Excess (ee) Price (per 100mg) Key Application
Target Compound (Piperidinyl) 1-Piperidinyl 453.49 98–99 99% ¥32,000 Asymmetric organocatalysis
Dipentylamino Analog Dipentylamino 525.6 98 99% €204 Hydrophobic phase catalysis
Dimethylamino Analog Dimethylamino 413.42 97 N/A Discontinued Screening studies
Bis-Thiourea (Cyclohexanediyl) None (dimeric) 656.55 >95 N/A $282 Bifunctional catalysis
Binaphthyl-Bis-Thiourea Binaphthyl 826.7 97–99 N/A $1,267 High-stereoselectivity reactions

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H23F6N3S
  • Molecular Weight : 439.46 g/mol
  • CAS Number : 1248348-67-5
  • Physical Properties :
    • Boiling Point : 413.0 ± 55.0 °C (predicted)
    • Density : 1.36 ± 0.1 g/cm³ (predicted)
    • pKa : 11.76 ± 0.70 (predicted)

The biological activity of thiourea derivatives, including this compound, is often attributed to their ability to act as organocatalysts and their interactions with biological targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance lipophilicity and molecular stability, potentially affecting the compound's interaction with cellular membranes and proteins.

Antiviral Activity

Recent studies have indicated that thiourea derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral enzymes.

  • Case Study : A related thiourea compound demonstrated an IC50 value of approximately 1.96 μM against reverse transcriptase (RT), suggesting significant antiviral potential against HIV .

Anticancer Activity

Thiourea derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.

  • Research Findings : In vitro studies revealed that certain thiourea compounds inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

  • Example : Thioureas have been shown to inhibit enzymes like carbonic anhydrase and urease, which are crucial in various physiological processes .

Data Tables

Biological ActivityIC50/EC50 ValuesReference
Antiviral (HIV RT)1.96 μM
Anticancer (various lines)Not specified
Enzyme InhibitionVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.